molecular formula C16H10N2O3 B5707000 9-nitro-6H-chromeno[4,3-b]quinoline

9-nitro-6H-chromeno[4,3-b]quinoline

Cat. No.: B5707000
M. Wt: 278.26 g/mol
InChI Key: QQBWTEYFWAOCCV-UHFFFAOYSA-N
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Description

9-Nitro-6H-chromeno[4,3-b]quinoline is a fused heterocyclic compound comprising a chromene (benzopyran) and quinoline system, with a nitro (-NO₂) substituent at the 9-position. Its structural complexity and electron-deficient nitro group make it a candidate for diverse applications, including medicinal chemistry and materials science.

Properties

IUPAC Name

9-nitro-6H-chromeno[4,3-b]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O3/c19-18(20)12-5-6-14-10(8-12)7-11-9-21-15-4-2-1-3-13(15)16(11)17-14/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBWTEYFWAOCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3O1)N=C4C=CC(=CC4=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 9-nitro-6H-chromeno[4,3-b]quinoline involves the intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides. This reaction is promoted by triflic anhydride and 2-fluoropyridine under mild, metal-free conditions . Another method involves the coupling of 4-hydrocoumarins and 2-aminobenzyl alcohols in the presence of acetic acid and oxygen as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

9-nitro-6H-chromeno[4,3-b]quinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products

    Reduction: The major product is 9-amino-6H-chromeno[4,3-b]quinoline.

    Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

Chemical Structure and Synthesis

The molecular structure of 9-nitro-6H-chromeno[4,3-b]quinoline allows for various chemical modifications, making it a versatile compound for further research. The synthesis typically involves intramolecular cycloaddition reactions of salicylic-acid-derived N-phenyl-ortho-propynyloxy benzamides, facilitated by triflic anhydride and 2-fluoropyridine under mild conditions .

Synthetic Routes

MethodDescriptionYield
Triflic Anhydride/2-FluoropyridineIntramolecular cycloaddition under mild conditionsHigh
Cu(II)-Schiff Base/SBA-15One-pot synthesis under solvent-free conditionsExcellent

Medicinal Chemistry

This compound has shown significant potential in medicinal chemistry due to its cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis in cancer cells through mitochondrial pathways, making it a candidate for anticancer drug development .

Research has demonstrated that derivatives of this compound can act as selective estrogen-receptor beta ligands. For example, compounds derived from this compound have shown high binding affinities with IC50 values ranging from 3.3 nM to 6.1 nM .

Fluorescent Probes

The compound is also being explored as a fluorescent probe for detecting various biological components. Its ability to selectively bind to thiols and other biomolecules makes it valuable in biochemical assays .

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : The nitro group can be reduced to an amino group.
  • Substitution : The nitro group can be replaced with other functional groups via nucleophilic aromatic substitution .

Case Study 1: Anticancer Properties

A study investigated the effects of this compound on the MCF7 breast cancer cell line, revealing an IC50 value of approximately 21.32 μM, indicating moderate cytotoxicity. The mechanism was linked to apoptosis induction through mitochondrial pathways .

Case Study 2: Estrogen Receptor Modulation

Research focusing on the estrogen receptor modulation showed that specific derivatives of this compound could selectively activate estrogen receptor beta, suggesting potential therapeutic applications in hormone-related cancers .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Positional Isomers: Nitro Group Placement
  • 2-Nitro-6H-chromeno[4,3-b]quinoline (e.g., Compound 3ad) Synthesized via copper-catalyzed domino reactions . Exhibits a melting point of 170–172°C and distinct NMR shifts (¹H: δ 8.55 ppm for quinoline protons; ¹³C: δ 152.5 ppm for nitro-bearing carbon) . The nitro group at the 2-position may sterically hinder interactions with biological targets compared to the 9-position.
  • 9,10-Dimethoxy-6H-chromeno[4,3-b]quinoline (e.g., Compound 3ab) Methoxy groups enhance electron density, altering reactivity and bioavailability. Lower cytotoxicity compared to oxidized derivatives (e.g., pyridine-containing analogs) .
b) Oxidized Derivatives
  • 7-Aryl-10,11-dihydro-7H-chromeno[4,3-b]quinoline-6,8-diones Oxidation of the dihydropyridine ring to pyridine improves cytotoxic activity (e.g., IC₅₀ values reduced by 40–60% against K562 and MCF-7 cell lines) . Nitro substitution may further enhance DNA intercalation or topoisomerase inhibition, as seen in indoloquinolines (e.g., 6H-indolo[2,3-b]quinolines with alkyl-amino substituents) .

Challenges for 9-Nitro Derivatives :

  • Nitration at the 9-position requires precise regioselectivity, which may involve directed metalation or protective group strategies.
  • Traditional multi-step routes (e.g., ) contrast with greener domino approaches .
a) Cytotoxicity and Mechanism
  • Nitro Group Impact: Electron-withdrawing nitro groups may stabilize charge-transfer complexes with DNA, as observed in indoloquinolines . Methoxy or methyl substituents (e.g., 6H-indolo[2,3-b]quinolines) reduce cytotoxicity unless paired with aminoalkyl groups .
  • Comparison with Carcinogenic Heterocyclic Amines (HAAs): Unlike carcinogenic HAAs (e.g., IQ, PhIP), nitro-substituted chromenoquinolines lack imidazole rings but share planar structures for DNA intercalation .
b) Physical Properties
Compound Melting Point (°C) Solubility Key NMR Shifts (¹H/¹³C)
9-Nitro-6H-chromeno[4,3-b]quinoline Data not available Likely low in polar solvents Predicted δ 8.6–9.0 (quinoline H)
2-Nitro-6H-chromeno[4,3-b]quinoline (3ad) 170–172 Soluble in CDCl₃ δ 8.55 (s, 1H), δ 152.5 (C-NO₂)
6H-Indolo[2,3-b]quinoline (Cytotoxic) 220–225 DMSO/chloroform δ 7.8–8.2 (aromatic H)

Q & A

Q. What are the most efficient synthetic routes for 9-nitro-6H-chromeno[4,3-b]quinoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves:
  • Nitroarene Reduction : Nitroarenes are reduced to anilines using SnCl₂·2H₂O in ethanol, followed by coupling with chromene aldehydes .

  • Cyclization : Intramolecular Povarov reactions using iodine/DMSO or Cu(I) catalysts to activate C–H bonds, forming the fused chromenoquinoline scaffold .

  • Aromatic Oxidation : Post-cyclization oxidation (e.g., with DDQ) introduces the nitro group at position 9 .

  • Key Catalysts : Cu(II)-Schiff base/SBA-15 under solvent-free conditions achieves >90% yield in one-pot reactions .

    MethodCatalyst/ConditionsYieldReference
    Povarov ReactionI₂/DMSO, 80°C65-75%
    One-Pot SynthesisCu(II)-Schiff Base/SBA-15, 120°C>90%
    Aqueous Media SynthesisH₂O, 100°C70-80%

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • TLC Monitoring : Ethyl acetate/petroleum ether (20:80) tracks reaction progress .
  • Spectroscopy : NMR (¹H/¹³C) confirms regioselectivity; IR identifies nitro stretches (~1520 cm⁻¹); MS validates molecular weight .
  • Chromatography : Column purification (silica gel, light petroleum ether/ethyl acetate) removes byproducts .

Q. How can solubility challenges be addressed during purification?

  • Methodological Answer :
  • Solvent Optimization : Use DMF or dichloromethane for dissolution, followed by precipitation in hexane .
  • Microwave-Assisted Crystallization : Enhances crystal purity in polar aprotic solvents .

Advanced Research Questions

Q. What strategies mitigate regioselectivity conflicts during nitro group introduction?

  • Methodological Answer :
  • Steric and Electronic Control : Electron-withdrawing groups (e.g., Cl) at position 6 direct nitration to position 9 via resonance stabilization .
  • Catalyst Tuning : Lewis acids like Sc(OTf)₃ improve nitro orientation in sterically hindered systems .

Q. How do computational models explain the cyclization mechanism in chromenoquinoline synthesis?

  • Methodological Answer :
  • DFT Studies : Reveal that the Povarov reaction proceeds via a stepwise [4+2] cycloaddition, with nitro groups stabilizing transition states through conjugation .
  • Kinetic Isotope Effects (KIEs) : Confirm rate-determining C–H activation in Cu-catalyzed methods .

Q. What are the primary sources of yield discrepancies in scaled-up syntheses?

  • Methodological Answer :
  • Byproduct Formation : Over-oxidation of intermediates (e.g., nitro to nitroso) reduces yields; controlled stoichiometry of HNO₃/H₂SO₄ minimizes this .
  • Catalyst Deactivation : Cu-Schiff base/SBA-15 retains activity for 5 cycles but requires regeneration via calcination .

Q. How can biological activity assays guide structural optimization?

  • Methodological Answer :
  • SAR Studies : Replace the nitro group with CF₃ or Br to assess cytotoxicity changes .
  • Enzyme Binding Assays : Docking simulations with topoisomerase II reveal nitro group interactions in the active site .

Contradictions and Resolutions

  • Evidence Conflict :
    • Solvent-Free vs. Aqueous Synthesis : Solvent-free methods () achieve higher yields but require precise temperature control, while aqueous routes () are greener but less efficient.
    • Nitro Positioning : SnCl₂-based methods () favor para-nitration, whereas DDQ oxidation () targets ortho positions.

Key Data for Further Research

  • Thermal Stability : DSC shows decomposition at 280–300°C, suggesting suitability for high-temperature applications .
  • Mutagenicity Screening : Ames test protocols () should be adapted to assess nitro group-derived genotoxicity.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-nitro-6H-chromeno[4,3-b]quinoline
Reactant of Route 2
9-nitro-6H-chromeno[4,3-b]quinoline

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